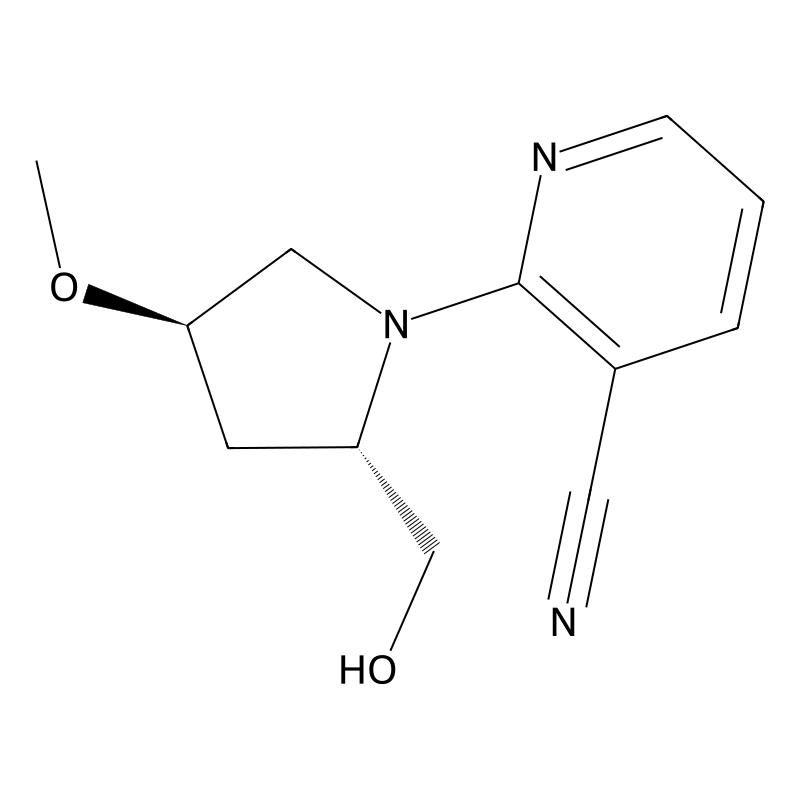2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile
Catalog No.
S7107022
CAS No.
M.F
C12H15N3O2
M. Wt
233.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile
IUPAC Name
2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile
Molecular Formula
C12H15N3O2
Molecular Weight
233.27 g/mol
InChI
InChI=1S/C12H15N3O2/c1-17-11-5-10(8-16)15(7-11)12-9(6-13)3-2-4-14-12/h2-4,10-11,16H,5,7-8H2,1H3/t10-,11+/m0/s1
InChI Key
XTRGAHSJJUTCSE-WDEREUQCSA-N
Canonical SMILES
COC1CC(N(C1)C2=C(C=CC=N2)C#N)CO
Isomeric SMILES
CO[C@@H]1C[C@H](N(C1)C2=C(C=CC=N2)C#N)CO
2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile is a compound that belongs to the class of pyridine compounds. It is a white to off-white powder and is highly soluble in water and organic solvents. This compound has been studied extensively for its potential applications in various fields of research and industry.
The molecular weight of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile is 244.31 g/mol. Its melting point is around 128-133 °C. This compound is stable under normal conditions of storage and handling. It is also non-reactive to light, air, and moisture.
The synthesis of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile involves the reaction between 2-acetyl-1-pyrroline and (R)-methyl 2-bromo-3-hydroxypropanoate, followed by a cyclization reaction with 3-cyanopyridine. The product is purified through crystallization and characterized by various analytical techniques.
Various analytical methods have been employed to characterize 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile, such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These techniques provide useful information about the structure, purity, and composition of the compound.
The biological properties of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile have been studied extensively. It has been shown to have potential anti-cancer, anti-diabetic, and anti-inflammatory properties. It also exhibits potent inhibitory activity against certain enzymes, such as acetylcholinesterase and tyrosinase.
The toxicity and safety of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile in scientific experiments have been evaluated. It has been shown to have low toxicity in animal studies, with no adverse effects observed at lower doses. However, higher doses have been shown to cause toxicity, such as liver damage and hematological toxicity.
2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile has various potential applications in scientific experiments. It can be used as a starting material for the synthesis of other compounds, such as pyridine and pyrrole derivatives. It can also be used as a building block in the synthesis of drug candidates and enzyme inhibitors.
The research on 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile is ongoing. Recent studies have focused on its potential anti-inflammatory, anti-cancer, and anti-viral activities. It is also being investigated for its potential applications in organic synthesis and as a building block for drug design.
2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile has potential implications in various fields of research and industry. It can be used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials. It can also be used as a tool for studying biological systems and as a potential therapeutic agent for various diseases.
The limitations of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile include its low stability in certain conditions and its potential toxicity at higher doses. Future research directions include the optimization of its synthesis, improvement of its stability, and investigation of its potential applications in various fields, such as drug development, materials science, and biotechnology.
1. Investigating the potential of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile as a possible therapeutic agent for other diseases such as Alzheimer’s and Parkinson’s.
2. Study the use of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile in the development of novel enzyme inhibitors.
3. Investigating the potential of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile as a building block for the development of innovative functional materials.
4. Identifying potential environmental impacts of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile use in large-scale industrial applications.
5. Investigating the potential of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile in the treatment of other inflammatory diseases.
2. Study the use of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile in the development of novel enzyme inhibitors.
3. Investigating the potential of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile as a building block for the development of innovative functional materials.
4. Identifying potential environmental impacts of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile use in large-scale industrial applications.
5. Investigating the potential of 2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]pyridine-3-carbonitrile in the treatment of other inflammatory diseases.
XLogP3
0.5
Hydrogen Bond Acceptor Count
5
Hydrogen Bond Donor Count
1
Exact Mass
233.116426730 g/mol
Monoisotopic Mass
233.116426730 g/mol
Heavy Atom Count
17
Dates
Last modified: 08-26-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








